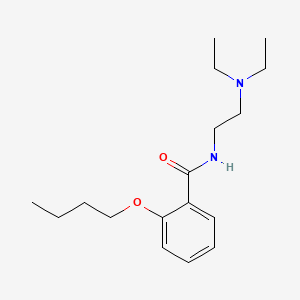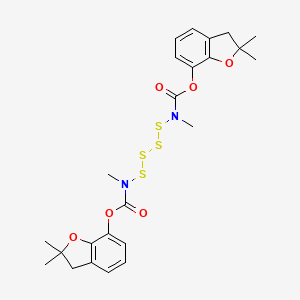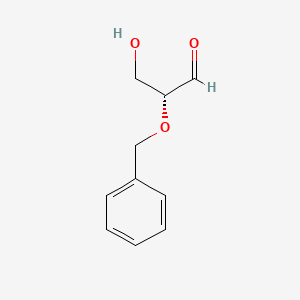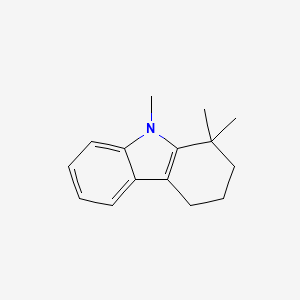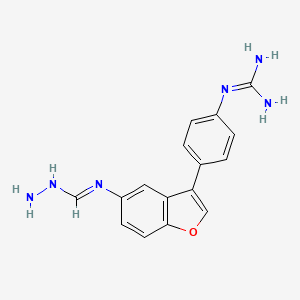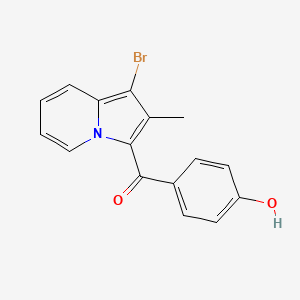
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves the bromination of 2-methylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted indolizines, oxidized ketones or aldehydes, and reduced alcohol derivatives .
科学研究应用
Chemistry
In chemistry, (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth. Additionally, it has been studied for its anticancer properties, where it induces apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer research, it induces apoptosis by activating caspases and other apoptotic pathways .
相似化合物的比较
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(4-methoxyphenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-chlorophenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-nitrophenyl)methanone
Uniqueness
What sets (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone apart from similar compounds is its hydroxyl group, which enhances its reactivity and allows for further functionalization.
属性
CAS 编号 |
77832-53-2 |
|---|---|
分子式 |
C16H12BrNO2 |
分子量 |
330.17 g/mol |
IUPAC 名称 |
(1-bromo-2-methylindolizin-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H12BrNO2/c1-10-14(17)13-4-2-3-9-18(13)15(10)16(20)11-5-7-12(19)8-6-11/h2-9,19H,1H3 |
InChI 键 |
GERJGSAADBZLNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
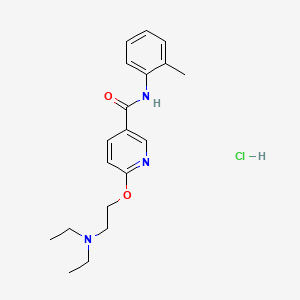
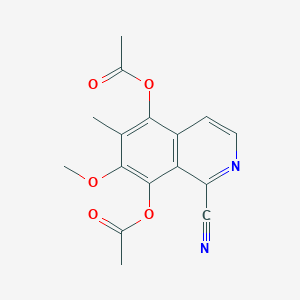
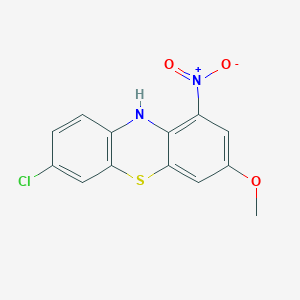

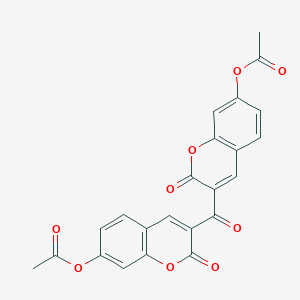

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
